molecular formula C17H28N4O2 B4978370 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine

4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine

Cat. No. B4978370
M. Wt: 320.4 g/mol
InChI Key: YMAHKZFMOTYMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine, also known as MRS1477, is a small molecule drug that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine is not fully understood, but it is believed to act on the purinergic receptor P2Y14. P2Y14 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cell growth. 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to activate P2Y14 and modulate its downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to have various biochemical and physiological effects. In cancer, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine is its specificity for P2Y14, which allows for targeted modulation of its downstream signaling pathways. This specificity also reduces the risk of off-target effects. However, one limitation of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods for 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine and its analogs. Additionally, the development of more soluble formulations of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine could improve its efficacy in vivo. Finally, the development of P2Y14-specific imaging agents could facilitate the study of its localization and function in vivo.
Conclusion:
4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine is a small molecule drug that has potential therapeutic applications in various diseases. Its specificity for P2Y14 allows for targeted modulation of its downstream signaling pathways, and its biochemical and physiological effects make it a promising candidate for further study. The development of more efficient synthesis methods, more soluble formulations, and P2Y14-specific imaging agents could improve its efficacy and facilitate its study in vivo.

Synthesis Methods

The synthesis of 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine involves several steps. The first step is the synthesis of 4-(3-bromoacetyl) morpholine, which is then reacted with 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidine to form the intermediate product. The intermediate is then reacted with 3-(dimethylamino)propionyl chloride to form the final product, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine.

Scientific Research Applications

4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to inhibit the growth and metastasis of cancer cells. Inflammation is a common feature of many diseases, and 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to have anti-inflammatory effects. In neurological disorders, 4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-19-9-6-18-16(19)14-20-7-4-15(5-8-20)2-3-17(22)21-10-12-23-13-11-21/h6,9,15H,2-5,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAHKZFMOTYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(CC2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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